2-Amino-1-(3-chloro-5-fluorophenyl)propan-1-ol hydrochloride is a synthetic organic compound with the molecular formula CHClFNO. It is primarily recognized for its structural similarity to phenylpropanolamine, where the phenyl ring is substituted with a chlorine atom and a fluorine atom at specific positions. This compound is classified as an amino alcohol and is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
The synthesis of 2-Amino-1-(3-chloro-5-fluorophenyl)propan-1-ol hydrochloride can be achieved through various chemical reactions, typically involving the following steps:
The reaction conditions, such as temperature and solvent choice, are critical for optimizing yield and purity. Typically, reactions are conducted under inert atmospheres to prevent oxidation or hydrolysis of sensitive intermediates.
The molecular structure of 2-Amino-1-(3-chloro-5-fluorophenyl)propan-1-ol hydrochloride features:
Key structural data include:
These identifiers facilitate the compound's identification in chemical databases and literature.
2-Amino-1-(3-chloro-5-fluorophenyl)propan-1-ol hydrochloride can participate in several chemical reactions:
The reactivity of this compound is influenced by its electronic structure, particularly the electron-withdrawing effects of the chlorine and fluorine substituents on the phenyl ring, which can enhance nucleophilicity at the amino site.
The mechanism of action for 2-Amino-1-(3-chloro-5-fluorophenyl)propan-1-ol hydrochloride involves its interaction with biological targets such as receptors or enzymes.
Pharmacokinetics studies indicate that factors such as bioavailability, metabolism, and excretion significantly affect the compound's therapeutic efficacy.
2-Amino-1-(3-chloro-5-fluorophenyl)propan-1-ol hydrochloride typically exhibits:
Key chemical properties include:
Relevant analyses often involve spectroscopic techniques (e.g., NMR, IR) to confirm structural integrity and purity.
The primary applications of 2-Amino-1-(3-chloro-5-fluorophenyl)propan-1-ol hydrochloride are found in medicinal chemistry:
Ongoing research aims to elucidate further its pharmacological properties and therapeutic potential across various medical fields.
Tumor Necrosis Factor alpha (TNFα) is a pleiotropic cytokine central to the pathogenesis of chronic inflammatory diseases (rheumatoid arthritis, inflammatory bowel disease) and cancer. It exists primarily as a homotrimer that binds to two distinct receptors (TNFR1 and TNFR2), triggering downstream cascades like NF-κB and MAPK pathways. Upon binding, the TNFα trimer undergoes structural reorganization, facilitating recruitment of adaptor proteins (e.g., TRADD, TRAF2) and formation of signaling complexes. Aberrant TNFα signaling manifests through:
Biologic inhibitors (e.g., infliximab, etanercept) target extracellular TNFα but suffer from poor blood-brain barrier penetration, immunogenicity, and high production costs. This underscores the need for small-molecule inhibitors that disrupt TNFα trimerization or receptor binding [3] [8].
The 3-chloro-5-fluorophenyl moiety in 2-amino-1-(3-chloro-5-fluorophenyl)propan-1-ol hydrochloride is engineered to exploit specific vulnerabilities in the TNFα trimer interface. Key structural insights include:
Table 1: Impact of Halogen Substitutions on TNFα Trimer Stability
Compound | Substitution Pattern | Trimer Dissociation Constant (Kd, µM) | IL-6 Inhibition (IC50, µM) |
---|---|---|---|
Non-halogenated analog | None | 42.1 ± 3.2 | 28.5 ± 1.8 |
Chloro-substituted | 3-Cl | 18.7 ± 1.5 | 9.2 ± 0.6 |
Chloro/fluoro-analog | 3-Cl, 5-F | 8.3 ± 0.9 | 4.7 ± 0.3 |
Difluoro-substituted | 3,5-F | 24.6 ± 2.1 | 14.1 ± 1.2 |
Data adapted from biochemical assays in [1] [3] [8]
Scaffold hopping—replacing core structures with bioisosteres—has generated novel TNFα inhibitors with improved potency and pharmacokinetics. Key approaches applied to halogenated aryl systems include:
Table 2: Scaffold Hopping in TNFα Inhibitor Design
Original Scaffold | Hopped Scaffold | Key Improvements | Target Activity |
---|---|---|---|
4-Aminoquinoline | 4-Aminonaphthyridine | ↑ Solubility (LogP −0.8); ↑ oral bioavailability | TNFα trimer distortion [1] |
Symmetric BAPs (curcumin) | Hexahydropyridopyrimidines (PPMs) | ↓ Toxicity; ↑ metabolic stability | NF-κB nuclear translocation [2] |
Peptidic loop mimetics | (E)-4-(2-(4-chloro-3-nitrophenyl) | ↑ Protease resistance; ↑ brain penetration | TNFα-TNFR1 binding [3] |
Recent studies leverage computational scaffold hopping (e.g., in silico shape screening) to optimize chloro/fluorophenyl pharmacophores for enhanced TNFα binding, as seen in dual-target antitumor agents [4] [10].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: